molecular formula C15H20FN3O4 B2716771 (R)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate CAS No. 1233860-38-2

(R)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate

Cat. No.: B2716771
CAS No.: 1233860-38-2
M. Wt: 325.34
InChI Key: QZRUKZQHWCUKPH-LLVKDONJSA-N
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Description

®-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate is a chiral compound featuring a pyrrolidine ring substituted with a fluoro-nitrophenyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoro-2-nitroaniline and ®-tert-butyl 3-pyrrolidinecarboxylate.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch Reactors: For controlled nitration and coupling reactions.

    Continuous Flow Reactors: To enhance reaction efficiency and product yield.

    Automated Purification Systems: For large-scale purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 4-amino-2-fluorophenyl derivative.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalyst: Potential use in asymmetric synthesis due to its chiral nature.

Biology

    Enzyme Inhibitor: Investigated for its potential to inhibit specific enzymes due to its structural features.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry

    Material Science:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes or receptors. The fluoro-nitrophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring may enhance binding affinity through steric effects. The carbamate group can act as a hydrogen bond donor or acceptor, influencing the compound’s overall binding properties.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 1-(4-chloro-2-nitrophenyl)pyrrolidine-3-ylcarbamate: Similar structure but with a chloro group instead of a fluoro group.

    ®-tert-Butyl 1-(4-fluoro-2-aminophenyl)pyrrolidine-3-ylcarbamate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

    Fluoro Group: The presence of the fluoro group can significantly alter the compound’s electronic properties and reactivity compared to its chloro or amino analogs.

    Nitro Group: The nitro group can participate in unique redox reactions, providing different pathways for chemical transformations.

This detailed overview covers the essential aspects of ®-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate, from its synthesis to its applications and unique properties

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-11-6-7-18(9-11)12-5-4-10(16)8-13(12)19(21)22/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,20)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRUKZQHWCUKPH-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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